Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate
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Overview
Description
Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is an organic compound with the molecular formula C10H16N2O4. It is a derivative of propanoic acid and contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but it is often performed at ambient temperature or with mild heating .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate can be used as an oxidizing agent.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Trifluoroacetic acid in dichloromethane is used for Boc deprotection.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Deprotected amines.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc-protected amine and is used in similar synthetic applications.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: Another Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is unique due to its nitrile group, which provides additional reactivity and versatility in synthetic applications. The presence of the nitrile group allows for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C10H16N2O4 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
methyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5H2,1-4H3,(H,12,14) |
InChI Key |
QVSANTWADHLKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C#N |
Origin of Product |
United States |
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